Benzohydrazide

Description

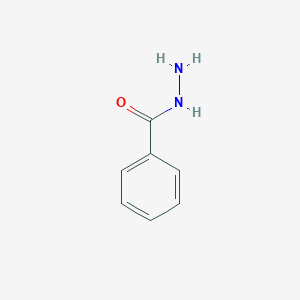

Structure

3D Structure

Properties

IUPAC Name |

benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARCRYXKINZHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020149 | |

| Record name | Benzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Soluble in water; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | Benzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

267 °C (decomposes) | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water and alc; slightly sol in ether, acetone, chloroform | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000778 [mmHg], 7.8X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | Benzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from water | |

CAS No. |

613-94-5 | |

| Record name | Benzoylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIC HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLW11ZWZ20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115 °C | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Benzohydrazide from Methyl Benzoate and Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of benzohydrazide from methyl benzoate and hydrazine hydrate. Benzohydrazide and its derivatives are pivotal intermediates in the development of various pharmaceutical compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines detailed experimental protocols, presents a comparative analysis of reaction conditions, and illustrates the underlying chemical transformations.

Reaction Principle

The synthesis of benzohydrazide from methyl benzoate is a classic example of a nucleophilic acyl substitution reaction, specifically ammonolysis of an ester. In this reaction, the lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl benzoate. This is followed by the elimination of a methanol molecule to yield the final product, benzohydrazide. The reaction is typically carried out by heating the reactants, often in the presence of a solvent like ethanol or methanol.

Experimental Protocols

Two primary methods for the synthesis of benzohydrazide from methyl benzoate are prevalent in the literature: conventional heating (reflux) and microwave-assisted synthesis. Both methods have demonstrated high yields and purity.

Conventional Heating Method

This traditional approach involves heating the reaction mixture under reflux for a specified period.

Materials:

-

Methyl benzoate

-

Hydrazine hydrate (80% or 99-100%)

-

Ethanol or Methanol (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Beaker

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, combine methyl benzoate and hydrazine hydrate. A common molar ratio is approximately 1:1.2 of methyl benzoate to hydrazine hydrate[1]. Some procedures utilize a larger excess of hydrazine hydrate[2].

-

Add a suitable solvent, such as ethanol or methanol, to the flask[3][4]. The solvent helps to dissolve the reactants and facilitate a homogeneous reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction time can vary from 2 to 10 hours, depending on the scale and specific conditions[1][2][4].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC)[4].

-

After the reaction is complete, cool the mixture to room temperature. The product, benzohydrazide, will often precipitate as a white solid[1].

-

If precipitation does not occur spontaneously, the reaction mixture can be poured into cold water to induce crystallization.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water or a small amount of cold ethanol to remove any unreacted starting materials and impurities[1].

-

Dry the purified benzohydrazide crystals. The melting point of pure benzohydrazide is approximately 115 °C[1].

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and hexane[3][4].

Microwave-Assisted Method

Microwave irradiation offers a significant advantage by drastically reducing the reaction time while often maintaining high yields.

Materials:

-

Methyl benzoate

-

Hydrazine hydrate

-

Ethanol (optional)

-

Microwave-safe reaction vessel

-

Microwave synthesizer

Procedure:

-

Place methyl benzoate (e.g., 0.01 mol) and hydrazine hydrate (e.g., 0.012 mol) in a microwave-safe beaker[1].

-

The mixture can be subjected to microwave irradiation in stages. For instance, initially reflux at 350 W for 2 minutes[1].

-

Optionally, add a small amount of ethanol (e.g., 1 mL) and continue the microwave irradiation at a higher power (e.g., 500 W) for another minute[1].

-

After irradiation, cool the reaction mixture to room temperature, which should result in the formation of a white precipitate[1].

-

Wash the precipitate thoroughly with water and then dry it.

-

The product can be further purified by recrystallization from ethanol[1].

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions and outcomes for the synthesis of benzohydrazide, providing a clear comparison for process optimization.

| Starting Material | Hydrazine Hydrate (Molar Eq.) | Solvent | Method | Reaction Time | Temperature | Yield (%) | Reference |

| Methyl benzoate | 1.2 | None | Conventional | 2 hours | Reflux | Not Specified | [1] |

| Methyl benzoate | 1.2 | Ethanol | Microwave | 3 minutes | 350-500 W | Not Specified | [1] |

| Ethyl benzoate | Not Specified | Ethanol | Conventional | 8 hours | 78 °C | 66% | [3] |

| Methyl benzoate | ~5 | Ethanol | Conventional | 2 hours | 80 °C | 84% | [4] |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | 5 | Absolute Ethanol | Conventional | 10 hours | Reflux | 70% | [2] |

Visualizations

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism for benzohydrazide synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of benzohydrazide.

Caption: General experimental workflow for benzohydrazide synthesis.

Conclusion

The synthesis of benzohydrazide from methyl benzoate and hydrazine hydrate is a robust and efficient reaction that can be performed using either conventional heating or microwave-assisted methods. The choice of method may depend on the available equipment and desired reaction time. Proper control of reaction parameters and purification steps are crucial for obtaining a high yield of pure product. This guide provides the necessary technical details to aid researchers in the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of Benzohydrazide [benchchem.com]

- 4. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzohydrazide

Abstract: Benzohydrazide (C₇H₈N₂O) is an organic compound derived from benzoic acid and hydrazine.[1][2] It serves as a crucial intermediate in organic synthesis and is a foundational structure for a wide range of derivatives with significant applications in medicinal chemistry and drug development.[1][3] This document provides a comprehensive overview of the physical and chemical properties of benzohydrazide, detailed experimental protocols for its synthesis and derivatization, and a summary of its spectroscopic characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

Benzohydrazide is a white to beige, needle-like crystalline powder at room temperature.[2][4] It is functionally related to benzoic acid and is classified as a carbohydrazide.[2][5] The molecule's structure, featuring both a non-polar benzene ring and a polar hydrazide group, results in moderate solubility in water and good solubility in various organic solvents like ethanol and methanol.[1] Its solubility is influenced by temperature and the pH of the solution.[1]

Table 1: Physical and Chemical Properties of Benzohydrazide

| Property | Value | References |

| Molecular Formula | C₇H₈N₂O | [6] |

| Molecular Weight | 136.15 g/mol | [6][7] |

| Appearance | White to beige needle-like crystals or powder | [2][5] |

| Melting Point | 112-115 °C | [2][7][8][9] |

| Boiling Point | ~250-267 °C (with decomposition) | [2][9][10] |

| Density | ~1.178 g/cm³ (estimate) | [2][10] |

| pKa₁ | 3.03 (+2) (at 25°C) | [2][5][11] |

| pKa₂ | 12.45 (+1) (at 25°C) | [2][5][11] |

| Solubility | Moderately soluble in water; soluble in alcohol; slightly soluble in ether, chloroform, benzene.[1][4][11] Good solubility in ethanol, methanol, and acetone.[1] |

Spectroscopic Data

The structural features of benzohydrazide have been confirmed through various spectroscopic methods. The data provides characteristic signatures for the functional groups present in the molecule.

Table 2: Spectroscopic Data for Benzohydrazide

| Technique | Characteristic Peaks / Signals | References |

| FTIR (cm⁻¹) | ~3325 (N-H), ~3078 (Ar-H), ~1635 (C=O), ~1597 (C=N, in derivatives) | [12] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 11.7-11.8 (s, 1H, enolic NH), 7.0-7.9 (m, 5H, aromatic), 3.6-3.8 (s, 3H, -OCH₃ in derivatives) | [13][14] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | ~162-163 (C=O), ~113-153 (aromatic carbons), ~145-147 (CH=N in derivatives) | [13][14] |

| Mass Spectrometry (m/z) | 136 (M⁺), 121 ([M-N₂H₃]⁺), 105 ([C₆H₅CO]⁺), 93, 77 ([C₆H₅]⁺), 65 | [6][12] |

Experimental Protocols

Benzohydrazide is a versatile precursor, and its synthesis and subsequent reactions are fundamental in many research applications.

This protocol describes a common laboratory method for synthesizing benzohydrazide via the reaction of an ester with hydrazine hydrate.[3][15]

Methodology:

-

Reaction Setup: Place 25 g (0.17 mol) of ethyl benzoate into a 200 mL three-neck flask and add 60 mL of ethanol. Stir the mixture to ensure homogeneity.

-

Addition of Hydrazine: Add 20 mL of hydrazine monohydrate to the flask.

-

Reflux: Heat the mixture to 78°C and maintain this temperature while stirring for 8 hours.[15]

-

Work-up: After cooling, pour the reaction solution into approximately 500 mL of water. Perform an extraction with ethyl acetate.

-

Washing: Separate the organic layer and wash it sequentially with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution.[15]

-

Drying and Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate the filtrate to obtain a solid crude product.[15]

-

Purification: Recrystallize the solid from a mixed solvent system of ethanol and hexane to yield pure, white benzohydrazide.[15]

Benzohydrazide readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (hydrazones), a class of compounds with significant biological activities.[14][16]

Methodology:

-

Dissolution: Dissolve benzohydrazide (0.02 mol) in 30 mL of ethanol in a round-bottomed flask.

-

Addition: Gradually add a solution of the desired aldehyde (e.g., 2-hydroxy-3-methoxy benzaldehyde, 0.02 mol) dissolved in 10 mL of ethanol.[16]

-

Reflux: Heat the reaction mixture under reflux for approximately 5 hours.[16]

-

Isolation and Purification: Cool the mixture to allow the product to precipitate. Collect the solid by filtration and recrystallize it from ethanol to obtain the pure Schiff base.[16]

Applications in Drug Development

Benzohydrazide is a key pharmacophore, and its derivatives are extensively studied for a wide range of therapeutic applications. The hydrazide-hydrazone scaffold (–CONH–N=CH–) is a cornerstone for the development of new drugs.[17] These compounds have demonstrated a broad spectrum of biological activities.

Key Biological Activities:

-

Antimicrobial: Derivatives show potent activity against various bacterial strains (e.g., Staphylococcus aureus, E. coli) and fungal species (Aspergillus niger).[14][18]

-

Antitubercular: Benzohydrazide derivatives are investigated as agents against Mycobacterium tuberculosis, with some showing promise in overcoming drug resistance.[14]

-

Anticancer: Certain benzohydrazide compounds have been evaluated for their cytotoxic activity against human cancer cell lines.[3]

-

Anti-inflammatory and Analgesic: The scaffold is present in molecules with anti-inflammatory and pain-relieving properties.[1][17]

-

Anticonvulsant: Research has explored the potential of these derivatives in managing seizures.[3][17]

Benzohydrazide also serves as an intermediate in the synthesis of established Active Pharmaceutical Ingredients (APIs) such as Azelastine.[2]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzoyl hydrazine | 613-94-5 [amp.chemicalbook.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Benzohydrazide [chembk.com]

- 5. Benzohydrazid | 613-94-5 [m.chemicalbook.com]

- 6. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benzohydrazide [stenutz.eu]

- 8. ベンズヒドラジド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Benzoic acid, hydrazide [webbook.nist.gov]

- 10. Benzoyl hydrazine | 613-94-5 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis routes of Benzohydrazide [benchchem.com]

- 16. impactfactor.org [impactfactor.org]

- 17. lsdjmr.com [lsdjmr.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzohydrazide: Molecular Structure, Properties, and Characterization

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of benzohydrazide (C₇H₈N₂O), a key chemical intermediate and structural motif in medicinal chemistry. The document details its molecular structure, physicochemical properties, and the experimental protocols used for its synthesis and characterization.

Core Molecular Properties and Identifiers

Benzohydrazide is an organic compound featuring a benzene ring bonded to a hydrazide functional group.[1] Its key quantitative data and identifiers are summarized below.

| Property | Data | Reference(s) |

| Molecular Formula | C₇H₈N₂O | |

| Linear Formula | C₆H₅CONHNH₂ | |

| Molecular Weight | 136.15 g/mol | |

| Average Molecular Weight | 136.154 g/mol | [1] |

| Monoisotopic Molecular Weight | 136.063662883 Da | [2] |

| IUPAC Name | benzohydrazide | [2] |

| CAS Number | 613-94-5 | |

| Physical Form | White powder | [1] |

| Melting Point | 112-115 °C | [1] |

| SMILES | NNC(=O)c1ccccc1 | |

| InChI Key | WARCRYXKINZHGQ-UHFFFAOYSA-N |

Molecular Structure and Visualization

Benzohydrazide consists of a phenyl group attached to the carbonyl carbon of a hydrazide moiety (-CONHNH₂). This structure provides both hydrogen bond donors (-NH, -NH₂) and a hydrogen bond acceptor (C=O), which are crucial for its interaction with biological targets. The presence of the aromatic ring and the reactive hydrazide group makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and Schiff bases.

Caption: 2D structure of the Benzohydrazide molecule.

Experimental Protocols

This section details common experimental procedures for the synthesis and characterization of benzohydrazide.

Benzohydrazide is commonly synthesized via the hydrazinolysis of a benzoic acid ester, such as methyl benzoate or ethyl benzoate. Both conventional heating and microwave-assisted methods are effective.[1][3]

Protocol: Synthesis from Methyl Benzoate and Hydrazine Hydrate [1][3]

-

Reaction Setup: In a round-bottom flask, combine methyl benzoate (1.0 eq) and ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2-2.5 eq) to the mixture with stirring.

-

Heating:

-

Conventional Method: Reflux the reaction mixture for 2-8 hours.[1][3] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Microwave Method: Subject the mixture to microwave irradiation (e.g., 350-500 W) for a total of 3-10 minutes, often with intermittent stirring or cooling.[1][4]

-

-

Isolation: After cooling the reaction mixture to room temperature, a white precipitate of benzohydrazide forms.

-

Purification: Filter the solid product and wash it thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure, crystalline benzohydrazide.[1]

-

Drying: Dry the purified crystals under vacuum.

Caption: General workflow for the synthesis of benzohydrazide.

The identity and purity of synthesized benzohydrazide are confirmed using various spectroscopic techniques.[5]

Protocol: Analytical Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Methodology: Prepare a sample, typically as a KBr pellet, and record the spectrum.

-

Expected Peaks: A detailed vibrational analysis of benzohydrazide has been performed.[6][7] Key characteristic absorption bands include: N-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region), a strong C=O (Amide I) stretching band around 1640-1680 cm⁻¹, and C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) and record ¹H and ¹³C NMR spectra.[9]

-

Expected ¹H NMR Signals: Signals corresponding to the aromatic protons (multiplet, ~7.4-8.0 ppm), the N-H protons of the hydrazide group (broad singlets), with chemical shifts that can vary depending on solvent and concentration.[2][9]

-

Expected ¹³C NMR Signals: Signals for the carbonyl carbon (~165 ppm) and distinct signals for the aromatic carbons.[9][10]

-

-

Mass Spectrometry (MS):

-

Methodology: Analyze the sample using a technique like Electron Ionization (EI) Mass Spectrometry.[11]

-

Expected Fragmentation: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of benzohydrazide (m/z = 136). Common fragmentation patterns in organic molecules involve the cleavage of the weakest bonds.[12][13] For benzohydrazide, key fragments may arise from the cleavage of the C(O)-NHNH₂ bond, leading to the benzoyl cation (C₆H₅CO⁺, m/z = 105), and the loss of the amino group, leading to a fragment at m/z = 120.

-

-

X-ray Crystallography:

-

Methodology: This technique provides definitive proof of structure by determining the precise arrangement of atoms in a single crystal. While the crystal structures of numerous benzohydrazide derivatives have been determined and deposited in databases like the Cambridge Crystallographic Data Centre (CCDC)[14][15][16], specific crystallographic data for the parent benzohydrazide molecule was not identified in the consulted search results. The protocol involves growing a suitable single crystal and analyzing it using an X-ray diffractometer.

-

Caption: Analytical workflow for benzohydrazide characterization.

Role in Drug Discovery and Development

Benzohydrazide itself is not typically the final active pharmaceutical ingredient. Instead, its molecular structure serves as a valuable pharmacophore —a core structural scaffold that can be chemically modified to produce a wide array of derivatives with diverse biological activities.[1] The hydrazide moiety is readily condensed with various aldehydes and ketones to form hydrazones, which are a prominent class of compounds in medicinal chemistry.[1]

Derivatives of benzohydrazide have been investigated for numerous therapeutic applications, including:

-

Antimicrobial Agents: Showing activity against bacteria and fungi.[5]

-

Anticancer Agents: Acting as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) kinase.[17]

-

Antitubercular Agents: The hydrazide group is a key feature in several anti-mycobacterial drugs.[9]

The development process involves using the benzohydrazide core and attaching different chemical groups to optimize binding to a biological target, improve pharmacokinetic properties, and reduce toxicity.

Caption: Benzohydrazide as a core scaffold for developing bioactive agents.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzohydrazide for Researchers and Drug Development Professionals

Introduction: Benzohydrazide, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comprehensive overview of Benzohydrazide, including its fundamental properties, synthesis protocols, and its pivotal role in the development of novel therapeutic agents.

Core Identification: CAS Number and IUPAC Name

Physicochemical Properties of Benzohydrazide

Benzohydrazide is a white crystalline powder.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O | [1][3][5][6] |

| Molecular Weight | 136.15 g/mol | [1][3][6] |

| Melting Point | 112-115 °C | [1][2][6] |

| Boiling Point | 267 °C (decomposes) | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.19 | [1] |

| pKa (Conjugate Acid) | 3.03 at 20 °C | [1] |

| Solubility | Soluble in water and alcohol; slightly soluble in ether, acetone, and chloroform. | [1] |

Synthesis of Benzohydrazide: Experimental Protocols

Benzohydrazide is commonly synthesized via the hydrazinolysis of an ester, typically methyl benzoate or ethyl benzoate, with hydrazine hydrate. Both conventional heating and microwave irradiation methods have been effectively employed.

Protocol 1: Conventional Synthesis via Reflux

This method involves the reaction of an ester of benzoic acid with hydrazine hydrate under reflux.

-

Materials:

-

Methyl benzoate (or Ethyl benzoate)

-

Hydrazine hydrate (e.g., 64% or 80% solution)

-

Ethanol

-

-

Procedure:

-

To a round-bottom flask, add methyl benzoate (1.0 eq) and ethanol.[6][7]

-

Add hydrazine hydrate (1.2 eq) to the mixture.[6]

-

Heat the reaction mixture under reflux for 2 to 8 hours.[6][7][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, which should result in the formation of a white precipitate.[6]

-

Filter the precipitate and wash it thoroughly with water to remove excess hydrazine hydrate.[6]

-

The crude product can be further purified by recrystallization from ethanol to yield white crystals of Benzohydrazide.[6][7]

-

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a more rapid and efficient alternative to conventional heating.

-

Materials:

-

Methyl benzoate

-

Hydrazine hydrate

-

Ethanol (for post-irradiation addition)

-

-

Procedure:

-

In a microwave-safe vessel, mix methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[6]

-

Irradiate the mixture in a microwave reactor at 350 W for 2 minutes.[6]

-

Add a small amount of ethanol (e.g., 1 mL) and subject the mixture to further microwave irradiation at 500 W for one more minute.[6]

-

The resulting white precipitate is then washed thoroughly with water and dried.[6]

-

Further purification can be achieved by recrystallization from ethanol.[6]

-

Caption: Workflow of Benzohydrazide synthesis from methyl benzoate and hydrazine hydrate.

Applications in Drug Development and Medicinal Chemistry

Benzohydrazide is a privileged scaffold in medicinal chemistry, serving as a precursor for a multitude of derivatives with a broad spectrum of pharmacological activities.[6] The hydrazide-hydrazone functional group is key to its utility, allowing for the synthesis of Schiff bases and various heterocyclic compounds.[6]

Key Biological Activities of Benzohydrazide Derivatives:

-

Antimicrobial Agents: Benzohydrazide derivatives have shown significant efficacy against various bacterial and fungal strains.[6][9][10] They are often synthesized by condensing Benzohydrazide with different aldehydes to form Schiff bases, which are screened for antimicrobial properties.[9]

-

Antitubercular Activity: The hydrazide moiety is a critical component of the well-known antitubercular drug isoniazid.[11] Consequently, numerous Benzohydrazide derivatives have been synthesized and investigated for their potential against Mycobacterium tuberculosis.[6][9] Molecular docking studies often target the InhA enzyme, a key component of the mycobacterial cell wall synthesis pathway.[12]

-

Anticancer Activity: Various derivatives have been evaluated for their cytotoxic effects against human cancer cell lines, including colon and cervical cancer.[6] The structural modifications on the Benzohydrazide core allow for the tuning of anticancer potency.

-

Anti-inflammatory and Antioxidant Activity: Benzohydrazide and its derivatives are recognized for their antioxidant properties, acting as free radical scavengers and metal chelators.[2][11] Some derivatives also exhibit anti-inflammatory effects.[6]

-

Other Activities: Research has also explored Benzohydrazide derivatives for anticonvulsant, antimalarial, and antiviral applications.[6]

Caption: Role of Benzohydrazide as a key intermediate for bioactive compounds.

Conclusion: Benzohydrazide is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile reactivity make it an ideal starting material for creating large libraries of compounds for biological screening. The consistent emergence of Benzohydrazide derivatives as potent agents in antimicrobial, anticancer, and antitubercular research underscores its enduring importance as a pharmacophore. Future research will likely continue to explore novel derivatives and their mechanisms of action to address unmet medical needs.

References

- 1. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl hydrazine | 613-94-5 [chemicalbook.com]

- 3. Benzoic acid, hydrazide [webbook.nist.gov]

- 4. Benzoic acid, hydrazide [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Synthesis routes of Benzohydrazide [benchchem.com]

- 8. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 12. derpharmachemica.com [derpharmachemica.com]

The Solubility Profile of Benzohydrazide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzohydrazide in various organic solvents. A comprehensive understanding of its solubility is critical for applications in organic synthesis, pharmaceutical development, and materials science, where benzohydrazide serves as a versatile building block and an active pharmaceutical ingredient (API) intermediate. This document collates available quantitative and qualitative data, details a standard experimental protocol for solubility determination, and presents logical workflows to guide researchers.

Physicochemical Properties of Benzohydrazide

Benzohydrazide (C₇H₈N₂O) is a white to beige crystalline powder.[1][2] Its molecular structure, featuring a benzene ring and a hydrazide functional group, dictates its solubility characteristics, imparting both non-polar and polar attributes.

| Property | Value | Reference |

| Molecular Weight | 136.15 g/mol | [3] |

| Melting Point | 112-114 °C | [1] |

| pKa | 3.03 (conjugate acid at 20 °C) | [3] |

| Appearance | White to beige needle-like crystals or powder | [1][2] |

Quantitative Solubility of Benzohydrazide

The solubility of benzohydrazide is significantly dependent on the solvent and temperature.[4] Recent studies have systematically quantified its solubility in several pure and mixed solvent systems. The mole fraction solubility (x₁) of benzohydrazide in six common solvents was determined using the gravimetric method at temperatures ranging from 288.15 K to 328.15 K.[4]

The data reveals that benzohydrazide's solubility in the studied alcohols increases with temperature.[4] The order of solubility in these monosolvents is: methanol > ethanol > 1-propanol > 2-propanol > 1-butanol > water.[4]

Table 1: Mole Fraction Solubility (x₁) of Benzohydrazide in Various Solvents at Different Temperatures (K) [4]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Water |

| 288.15 | 0.1389 | 0.1011 | 0.0817 | 0.0702 | 0.0598 | 0.0107 |

| 293.15 | 0.1583 | 0.1169 | 0.0949 | 0.0819 | 0.0701 | 0.0125 |

| 298.15 | 0.1801 | 0.1348 | 0.1101 | 0.0953 | 0.0819 | 0.0146 |

| 303.15 | 0.2045 | 0.1551 | 0.1274 | 0.1106 | 0.0954 | 0.0171 |

| 308.15 | 0.2319 | 0.1782 | 0.1473 | 0.1281 | 0.1109 | 0.0200 |

| 313.15 | 0.2627 | 0.2044 | 0.1699 | 0.1481 | 0.1287 | 0.0234 |

| 318.15 | 0.2973 | 0.2342 | 0.1957 | 0.1709 | 0.1491 | 0.0273 |

| 323.15 | 0.3361 | 0.2679 | 0.2251 | 0.1969 | 0.1725 | 0.0318 |

| 328.15 | 0.3796 | 0.3061 | 0.2586 | 0.2265 | 0.1993 | 0.0371 |

Data sourced from the Journal of Chemical & Engineering Data.[4]

Studies have also been conducted on binary solvent mixtures, such as methanol + water and ethanol + water, indicating that the solubility of benzohydrazide decreases with an increased mole fraction of water.

Qualitative Solubility Profile

While extensive quantitative data across all organic solvents is not available, qualitative assessments have been reported. This information is valuable for initial solvent screening in synthesis and purification processes.

Table 2: Qualitative Solubility of Benzohydrazide in Various Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | Good solubility | [5] |

| Methanol | Good solubility | [5] |

| Acetone | Good solubility, slightly soluble | [3][5] |

| Ether | Slightly soluble | [1][3] |

| Chloroform | Slightly soluble | [1][3] |

| Benzene | Slightly soluble | [1] |

Experimental Protocol: Gravimetric Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of benzohydrazide in a given solvent, adapted from established gravimetric methods.[4]

Objective: To determine the equilibrium solubility of benzohydrazide in a specific solvent at various temperatures.

Materials:

-

Benzohydrazide (analytical grade)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel (isothermal)

-

Magnetic stirrer and stir bars

-

Thermostatic water bath

-

Analytical balance (±0.1 mg accuracy)

-

Drying oven

-

Syringe with filter (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid benzohydrazide to a known mass of the chosen solvent in the jacketed glass vessel. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Seal the vessel to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Stir the mixture continuously for a predetermined time (e.g., 24 hours) to ensure solid-liquid equilibrium is achieved. Preliminary experiments should be conducted to determine the optimal equilibration time.

-

-

Sampling and Analysis:

-

After equilibration, cease stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a sample of the supernatant using a pre-weighed syringe fitted with a filter to remove any solid particles.

-

Weigh the syringe containing the saturated solution to determine the mass of the collected sample.

-

-

Solvent Evaporation:

-

Transfer the collected sample to a pre-weighed vial.

-

Dry the sample in an oven at an appropriate temperature (e.g., 323 K) under vacuum until a constant weight is achieved, ensuring complete evaporation of the solvent.

-

-

Calculation:

-

Weigh the vial containing the dried benzohydrazide residue.

-

The mass of the dissolved benzohydrazide and the mass of the solvent in the sample can be calculated by subtraction.

-

The mole fraction solubility (x₁) is calculated using the following formula: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ = mass of benzohydrazide

-

M₁ = molar mass of benzohydrazide (136.15 g/mol )

-

m₂ = mass of the solvent

-

M₂ = molar mass of the solvent

-

-

Visualized Workflows and Relationships

To further clarify the experimental and theoretical aspects of benzohydrazide solubility, the following diagrams are provided.

Caption: Experimental workflow for determining benzohydrazide solubility.

Caption: Relationship between solvent polarity and benzohydrazide solubility.

References

Benzohydrazide as a Precursor in Organic Synthesis: A Technical Guide

Introduction

Benzohydrazide (C₇H₈N₂O), a carbohydrazide functionally related to benzoic acid, is a cornerstone building block in modern organic and medicinal chemistry.[1][2] Its unique structural features, particularly the reactive hydrazide moiety (-CONHNH₂), render it an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic compounds and Schiff bases.[3] Derivatives of benzohydrazide have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] This technical guide provides an in-depth overview of the synthesis of benzohydrazide and its application as a precursor in the development of key organic molecules, complete with experimental protocols, quantitative data, and workflow diagrams for researchers, scientists, and drug development professionals.

Synthesis of Benzohydrazide

Benzohydrazide is most commonly synthesized through the hydrazinolysis of an ester, typically a benzoate ester, with hydrazine hydrate.[1] This condensation reaction can be performed using conventional heating or accelerated via microwave irradiation.

Experimental Workflow: Synthesis of Benzohydrazide

Caption: General workflow for the synthesis of benzohydrazide.

Experimental Protocols

Protocol 1.1: Conventional Synthesis

-

Combine methyl benzoate (0.01 mol, 1.35 mL) and hydrazine hydrate (0.012 mol, 0.58 mL) in a round-bottomed flask.[1]

-

Reflux the mixture for 2 hours.[1]

-

Cool the reaction mixture to room temperature, allowing a white precipitate to form.[1]

-

Filter the precipitate and wash thoroughly with water.[1]

-

Dry the product and recrystallize from ethanol to obtain pure benzohydrazide.[1]

Protocol 1.2: Microwave-Assisted Synthesis

-

Place methyl benzoate (0.01 mol, 1.35 mL) and hydrazine hydrate (0.012 mol, 0.583 mL) in a 100 mL beaker.[1]

-

Subject the mixture to microwave irradiation at 350 W for 2 minutes.[1]

-

Add 1 mL of ethanol and irradiate for an additional minute at 500 W.[1]

-

Collect the resulting white precipitate, wash thoroughly with water, and dry.[1]

-

Recrystallize the crude product from ethanol for purification.[1]

Applications in Heterocyclic Synthesis

Benzohydrazide is a key intermediate for synthesizing various biologically active heterocyclic compounds. Its primary reaction pathways involve condensation with carbonyl compounds to form Schiff bases (hydrazones), which can then be cyclized, or direct cyclization with various reagents.

Synthesis of Schiff Bases (Benzohydrazones)

The condensation of benzohydrazide with aldehydes or ketones is a fundamental transformation that yields N'-benzylidenebenzohydrazide derivatives, commonly known as Schiff bases or hydrazones.[5] These compounds are noted for their wide range of biological activities.[5][6]

Experimental Workflow: Synthesis of Schiff Bases

Caption: Synthesis of Schiff bases from benzohydrazide.

Experimental Protocol

Protocol 2.1: General Synthesis of N'-Benzylidene-4-(tert-butyl)benzohydrazide Derivatives [4]

-

Dissolve 4-(tert-butyl)benzohydrazide in methanol.

-

Add a substituted aromatic aldehyde to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the mixture to allow the product to precipitate.

-

Filter, wash, and recrystallize the crude product to yield the pure Schiff base derivative.

Synthesis of 1,3,4-Oxadiazoles

2,5-Disubstituted-1,3,4-oxadiazoles are a prominent class of heterocyclic compounds synthesized from benzohydrazide. A common method involves the oxidative cyclization of Schiff base intermediates or the dehydrative cyclization of diacylhydrazines, which are formed from the reaction of benzohydrazide with carboxylic acids or their derivatives.[7][8]

Experimental Workflow: Synthesis of 1,3,4-Oxadiazoles```dot

Caption: Versatility of benzohydrazide as a synthetic precursor.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological evaluation of various benzohydrazide derivatives.

Table 1: Synthesis of Representative Benzohydrazide Derivatives

| Product Class | Derivative Name | Reagents | Conditions | Yield (%) | Reference |

| Hydrazone | (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide | 5-bromovanilin, Salicylic hydrazine | Methanol, RT, 2-3h | 33.69 | [9] |

| 1,3,4-Oxadiazole | 2,5-Disubstituted-1,3,4-oxadiazoles | Carboxylic acids, Benzohydrazide | Deoxo-Fluor reagent | 68-91 | [7] |

| 1,3,4-Oxadiazole | 2,5-Disubstituted-1,3,4-oxadiazoles | Carboxylic acids, Acylhydrazides | HATU, Burgess reagent | 70-93 | [7] |

| Pyrazole | 1-Phenyl-5-benzamidopyrazole-4-carbohydrazides | Pyrazolo[3,4-d]1,3-oxazin-4-one, Hydrazine hydrate | - | 70-90 | [10] |

Table 2: Biological Activity of Selected Benzohydrazide Derivatives

| Derivative Class | Compound ID | Target/Assay | Activity (IC₅₀ / MIC) | Reference |

| Anticancer | Compound 4 | Human colon (HCT 116) cancer cell line | 1.88 ± 0.03 µM | [1] |

| Anticancer | Compound 5t | Cytotoxic activity (HeLa, L1210 cells) | 660 nM | [1] |

| Anticancer | Compound 7 | Human colorectal (HCT116) cancer cell line | 14.90 µM | [1] |

| Anticancer | Compounds 3b, 3c, 3d | Human colon (HCT 15) cancer cell line | 13-15 µg/mL | [1] |

| Urease Inhibitor | Various N'-benzylidene-4-(t-Bu)benzohydrazides | In vitro urease inhibition | 13.33 ± 0.58 µM to 251.74 ± 6.82 µM | [4] |

| Antimicrobial | Compound S3 | E. coli | pMICec value of 15 | [5] |

| Antioxidant | Derivatives 5(c-e), 5g, 5(i-j) | DPPH, FRAP, TAC assays | 76% < RSA < 95.5% at 250 µg/ml | [11] |

| Antitubercular | Compound 4h | Mycobacterium tuberculosis H37Rv | >99% growth inhibition | [12] |

Table 3: Spectroscopic Data for a Representative Benzohydrazide Derivative

(E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide [9]

| Spectroscopy | Characteristic Peaks/Shifts |

|---|---|

| FTIR (cm⁻¹) | 3356 (O-H), 3325 (N-H), 3078 (Ar-H), 1635 (C=O), 1597 (C=N) |

| ¹³C-NMR (ppm) | 190.43 (aldehyde C), 109.20-149.78 (aromatic C), 56.33 (CH₃) |

| Mass Spec (m/z) | 152 (M+ for salicylic hydrazine intermediate), 121 (base peak, fragment) |

Conclusion

Benzohydrazide is an indispensable precursor in organic synthesis, providing a reliable and efficient entry point to a multitude of high-value chemical entities. Its straightforward synthesis and high reactivity make it a preferred building block for constructing complex molecules, particularly Schiff bases and 1,3,4-oxadiazoles. The derivatives of benzohydrazide consistently demonstrate significant potential in drug discovery, with a wide range of documented biological activities. The protocols and data presented in this guide underscore the continued importance of benzohydrazide in advancing the fields of medicinal chemistry and materials science.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities - ProQuest [proquest.com]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

The Benzohydrazide Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzohydrazide scaffold, a unique structural motif characterized by a benzene ring linked to a hydrazide functional group (-CONHNH₂), has emerged as a privileged core in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have propelled the development of numerous derivatives with significant therapeutic potential. This technical guide delves into the profound biological significance of the benzohydrazide scaffold, offering a comprehensive overview of its diverse activities, mechanisms of action, and the experimental methodologies used in its evaluation.

Antimicrobial Activity: A Renewed Defense Against Microbial Threats

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Benzohydrazide derivatives have demonstrated considerable promise in this arena, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.

Antibacterial Activity

Benzohydrazide derivatives have been extensively investigated for their efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.[1]

A series of substituted benzohydrazide derivatives were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Notably, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide demonstrated significant activity against E. coli. Further studies have explored derivatives against a panel of bacteria including Enterococcus faecalis, Bacillus subtilis, diphtheroids, Salmonella enterica, Serratia marcescens, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with many showing desirable antibacterial activities.[2][3]

Antifungal Activity

The benzohydrazide scaffold is also a key component in the development of novel antifungal agents. Several derivatives have shown potent activity against clinically relevant fungal strains like Aspergillus niger and Candida albicans.[4] For instance, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide displayed marked antifungal potential against A. niger. A recent study on benzohydrazide derivatives bearing a 4-aminoquinazoline moiety identified compounds with extraordinary fungicidal activities against eight agricultural phytopathogenic fungi.[5] The mechanism for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[5]

Antimycobacterial Activity

Several benzohydrazide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] Molecular docking studies have suggested that these compounds may target the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[7]

Table 1: Summary of Antimicrobial Activity of Selected Benzohydrazide Derivatives

| Compound/Derivative | Target Organism(s) | Activity Metric | Value | Reference(s) |

| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | E. coli | pMICec | 15 | |

| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | A. niger | pMICan | >14 | |

| N'-((2-Chloroquinolin-3-yl) methylene)-2-methoxybenzohydrazide | Various Bacteria | Inhibition Zone | 11 - 42 mm (at 80 mg/mL) | [2] |

| Compound A6 (with 3,4-difluorophenyl group) | Colletotrichum gloeosporioides | EC50 | 0.71 µg/mL | [5] |

| Compound A11 | Colletotrichum gloeosporioides | EC50 | 0.40 µg/mL | [5] |

| Compound A17 | Colletotrichum gloeosporioides | EC50 | 0.42 µg/mL | [5] |

| Compound A6 | Rhizoctonia solani | IC50 (SDH inhibition) | 11.02 µM | [5] |

Anticancer Activity: Targeting the Hallmarks of Cancer

The benzohydrazide scaffold has proven to be a valuable template for the design of novel anticancer agents, with derivatives exhibiting cytotoxicity against a range of cancer cell lines.[6]

EGFR Kinase Inhibition

One of the key mechanisms underlying the anticancer activity of certain benzohydrazide derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[8] Overexpression of EGFR is a common feature in many solid tumors, making it a prime target for cancer therapy.[8] A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential EGFR kinase inhibitors.[8] Compound H20 from this series exhibited potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines with low micromolar to nanomolar IC50 values, and a potent EGFR inhibition activity.[8]

Cytotoxic Activity Against Various Cancer Cell Lines

Benzohydrazide derivatives have demonstrated a broad spectrum of cytotoxic activity. For example, certain derivatives have been screened for their in-vitro cytotoxicity against human lung carcinoma cell lines (A-549).[6] Other studies have reported the evaluation of benzohydrazide analogs against the human leukemia K562 cell line.[9] Furthermore, dimethoxy derivatives of salicylaldehyde benzoylhydrazone have shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations, with some exhibiting exceptional selectivity for cancer cells over normal cells.[10][11]

Table 2: Summary of Anticancer Activity of Selected Benzohydrazide Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |

| Compound H20 | A549 (Lung) | IC50 | 0.46 µM | [8] |

| Compound H20 | MCF-7 (Breast) | IC50 | 0.29 µM | [8] |

| Compound H20 | HeLa (Cervical) | IC50 | 0.15 µM | [8] |

| Compound H20 | HepG2 (Liver) | IC50 | 0.21 µM | [8] |

| Compound H20 | EGFR Kinase | IC50 | 0.08 µM | [8] |

| Compound 2a | A-549 (Lung) | - | Moderate to significant inhibitory activity | [6] |

| Compound 20 | HCT116 (Colon) | IC50 | 19 µg/cm³ | [6] |

| Compound 20 | MCF-7 (Breast) | IC50 | 18 µg/cm³ | [6] |

| Compound 6g | K562 (Leukemia) | GI50 | ~50 µM | [9] |

Antiviral Activity: Combating Viral Infections

The benzohydrazide scaffold has also been explored for its potential in developing antiviral agents.

New nitrogen-containing derivatives of betulinic and betulonic acids, including N'-benzalhydrazides, were synthesized and evaluated for their antiviral activities.[12][13] Betulinic acid hydrazide demonstrated antiviral activity against HIV-1 and also inhibited the replication of herpes simplex type I virus.[12][13] Another study identified a benzamide derivative, AH0109, that exhibits potent anti-HIV-1 activity by inhibiting both reverse transcription and viral cDNA nuclear import.[14] This compound was also effective against HIV-1 strains resistant to several routinely used antiretroviral drugs.[14] Furthermore, some benzohydrazide derivatives have shown activity against the tobacco mosaic virus (TMV).[15]

Table 3: Summary of Antiviral Activity of Selected Benzohydrazide Derivatives

| Compound/Derivative | Virus | Activity Metric | Value | Reference(s) |

| Betulinic acid hydrazide | HIV-1 | - | Showed antiviral activity | [12][13] |

| Betulinic acid hydrazide | Herpes Simplex Virus Type I | - | Inhibited replication | [12][13] |

| AH0109 | HIV-1 (C8166 T cells) | EC50 | 0.7 µM | [14] |

| Compound 29 | HIV-2 strain ROD | IC50 | < 1 µg/cm³ | [6] |

Anti-inflammatory and Antioxidant Activities

Beyond their antimicrobial and anticancer properties, benzohydrazide derivatives have also been investigated for their anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Certain p-aminobenzoic acid (PABA) derivatives functionalized with a hydrazide moiety have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide.[16] One such derivative, 14 , was found to be significantly more potent than the parent compound.[16]

Antioxidant Activity

Many benzohydrazide derivatives exhibit potent antioxidant activity, which is often attributed to their ability to scavenge free radicals and chelate metals.[17] The antioxidant potential of these compounds is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The presence of hydroxyl groups on the benzohydrazide scaffold is believed to contribute significantly to their antioxidant capacity.[17]

Table 4: Summary of Anti-inflammatory and Antioxidant Activity

| Compound/Derivative | Activity | Assay | Key Finding | Reference(s) |

| Compound 14 | Anti-inflammatory | Griess Assay (NO production) | ~4 times more potent than DAB-1 | [16] |

| Compound S3 | Antioxidant | DPPH radical scavenging | Highest radical scavenging activity (64.7±3.4%) | |

| 4-hydroxyhydrazide-hydrazones | Antioxidant | DPPH Assay | Moderate radical-scavenging capacities (31% to 46%) | [17] |

Experimental Protocols

The biological evaluation of benzohydrazide derivatives involves a range of standardized experimental protocols. Below are generalized methodologies for key assays mentioned in the literature.

General Synthesis of Benzohydrazide Derivatives

A common method for synthesizing benzohydrazide derivatives, particularly Schiff bases, involves the condensation reaction between a substituted benzohydrazide and an appropriate aldehyde or ketone, often under reflux with a catalytic amount of acid.[1]

-

Conventional Method: A mixture of an ester (e.g., methyl benzoate) and hydrazine hydrate is refluxed for several hours. The resulting precipitate (benzohydrazide) is then filtered, washed, and can be further reacted with an aldehyde or ketone to form the final derivative.[6]

-

Microwave-Assisted Synthesis: This method significantly reduces reaction times. A mixture of the ester and hydrazine hydrate is subjected to microwave irradiation for a few minutes to yield the benzohydrazide.[6][17]

Antimicrobial Activity Assays

-

Agar Well Diffusion Method: This method is used to assess the antimicrobial activity of the synthesized compounds.

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-

Wells are created in the agar using a sterile cork borer.

-

A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[2]

-

-

Minimum Inhibitory Concentration (MIC): This is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is typically performed using broth microdilution or agar dilution methods.

Anticancer Activity Assay

-

MTT Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][8]

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Living cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[8]

-

Antioxidant Activity Assay

-

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to act as a free radical scavenger.[17]

-

A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.

-

Various concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specific period.

-

The decrease in absorbance of the DPPH solution is measured spectrophotometrically at its maximum absorption wavelength (around 517 nm).

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a standard antioxidant.

-

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate key pathways and workflows.

Caption: EGFR signaling pathway and inhibition by benzohydrazide derivatives.

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Caption: Inhibition of fungal succinate dehydrogenase (SDH) by benzohydrazide derivatives.

Conclusion

The benzohydrazide scaffold represents a cornerstone in the development of novel therapeutic agents. Its structural simplicity, synthetic accessibility, and capacity for diverse functionalization have made it a highly attractive starting point for drug discovery campaigns. The broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects, underscores the immense potential of this chemical entity. Future research will undoubtedly continue to unlock new therapeutic applications for benzohydrazide derivatives, offering hope for the treatment of a wide range of human diseases. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in designing next-generation benzohydrazide-based drugs with enhanced potency, selectivity, and safety profiles.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 3. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 4. lsdjmr.com [lsdjmr.com]

- 5. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives | Semantic Scholar [semanticscholar.org]

- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Synthesis and antiviral activity of hydrazides and substituted benzalhydrazides of betulinic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

Review of Benzohydrazide derivatives in medicinal chemistry

An In-depth Technical Guide to Benzohydrazide Derivatives in Medicinal Chemistry

Introduction

Benzohydrazide and its derivatives represent a versatile and highly significant class of compounds in medicinal chemistry. The core structure, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH₂), serves as a privileged scaffold for the design and development of novel therapeutic agents. The unique chemical properties of the hydrazide group allow for diverse structural modifications, leading to a wide spectrum of biological activities.[1] Over the past few decades, extensive research has demonstrated the potential of benzohydrazide derivatives as potent antibacterial, antifungal, antitubercular, anticancer, anti-inflammatory, and antioxidant agents.[1] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key benzohydrazide derivatives, tailored for researchers, scientists, and drug development professionals.

General Synthesis of Benzohydrazide Derivatives

The synthesis of benzohydrazide derivatives typically involves straightforward and efficient chemical reactions. The most common approach is the condensation of a primary benzohydrazide with various aldehydes or ketones to form Schiff bases (hydrazones). The initial benzohydrazide is often prepared from the corresponding benzoic acid ester and hydrazine hydrate.

Experimental Protocols

Protocol 1: Synthesis of Benzohydrazide A conventional method involves refluxing a mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) for approximately 2 hours.[1] After cooling the reaction mixture to room temperature, a white precipitate of benzohydrazide is formed, which is then filtered and washed with water.[1] Microwave-assisted methods have also been developed, significantly reducing reaction times.[1][2]

Protocol 2: Synthesis of Benzohydrazide Schiff Bases (Hydrazones) A compelling series of benzohydrazide derivatives can be synthesized through a facile condensation reaction. This involves the strategic union of a substituted benzohydrazide with diverse substituted aldehydes or formyl pyrazole derivatives under reflux conditions.[3] For instance, an equimolar mixture of a benzohydrazide and a substituted aldehyde in a solvent like ethanol, often with a few drops of an acid catalyst (e.g., concentrated HCl), is stirred for several hours at room temperature or under reflux.[4] The resulting solid product is then filtered, washed, and recrystallized.[2] The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as FT-IR, NMR (¹H & ¹³C), and mass spectrometry.[3][5]

Therapeutic Applications and Biological Activities

Benzohydrazide derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as valuable leads in drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of benzohydrazide derivatives against various cancer cell lines.[1][6] Their mechanism of action often involves the inhibition of key enzymes crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.[7]

Mechanism: EGFR Inhibition Overexpression of EGFR is a common feature in many solid tumors, making it a prime target for cancer therapy.[7] Certain benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potent EGFR inhibitors.[7] These compounds bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling pathways responsible for cell proliferation and survival.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| H20 | A549 (Lung) | 0.46 | [7] |

| H20 | MCF-7 (Breast) | 0.29 | [7] |

| H20 | HeLa (Cervical) | 0.15 | [7] |

| H20 | HepG2 (Liver) | 0.21 | [7] |

| 5t | HeLa (Cervical) | 0.66 | [1] |

| Compound 4 | HCT 116 (Colon) | 1.88 | [1] |

| Compound 7 | HCT 116 (Colon) | 14.90 | [1] |

| Compound 14 | HCT 116 (Colon) | 37.71 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity The in-vitro cytotoxicity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and incubated. They are then treated with various concentrations of the benzohydrazide derivatives for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized with a solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is then calculated.

Antitubercular Activity

Tuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant strains.[8] Benzohydrazide derivatives, including the frontline drug isoniazid, are crucial in anti-TB therapy.[2] Much research focuses on designing novel derivatives that can overcome resistance.[9]

Mechanism: InhA Inhibition Many antitubercular hydrazide derivatives function by inhibiting the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. InhA is vital for the synthesis of mycolic acids, the unique and crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. Molecular docking studies are frequently used to predict the binding interactions of these derivatives within the InhA active site.

Quantitative Data: Antitubercular Activity

| Compound ID | Target Strain | Activity Metric | Value | Reference |

| Compound 4h | M. tuberculosis H37Rv | Growth Inhibition | >99% | [9] |